(2-Chlorophenyl)(2-methylphenyl)methanol
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Overview
Description
(2-Chlorophenyl)(2-methylphenyl)methanol is an organic compound with the molecular formula C14H13ClO It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further bonded to two aromatic rings: one chlorinated and one methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(2-methylphenyl)methanol typically involves the reaction of 2-chlorobenzaldehyde with 2-methylphenylmagnesium bromide (Grignard reagent). The reaction proceeds as follows:
Formation of Grignard Reagent: 2-methylbromobenzene reacts with magnesium in dry ether to form 2-methylphenylmagnesium bromide.
Addition Reaction: The Grignard reagent is then added to 2-chlorobenzaldehyde, resulting in the formation of this compound after hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Preparation of Reactants: Ensuring high purity of 2-chlorobenzaldehyde and 2-methylphenylmagnesium bromide.
Controlled Reaction Conditions: Maintaining anhydrous conditions and appropriate temperatures to optimize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of (2-Chlorophenyl)(2-methylphenyl)ketone.
Reduction: Formation of (2-Chlorophenyl)(2-methylphenyl)methane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2-Chlorophenyl)(2-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(2-methylphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, further affecting molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(phenyl)methanol
- (2-Methylphenyl)(phenyl)methanol
- (2-Chlorophenyl)(2-methylphenyl)ketone
Uniqueness
(2-Chlorophenyl)(2-methylphenyl)methanol is unique due to the presence of both a chlorinated and a methylated aromatic ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
38493-62-8 |
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Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
(2-chlorophenyl)-(2-methylphenyl)methanol |
InChI |
InChI=1S/C14H13ClO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9,14,16H,1H3 |
InChI Key |
HVYKUKPIGLOQTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
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